N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide
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Overview
Description
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-fluorobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts or acidic/basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide
- N-{2-[(2E)-2-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-2-oxoethyl}-N-(2,5-dichlorophenyl)methanesulfonamide
Uniqueness
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H12Cl2FN3O2 |
---|---|
Molecular Weight |
368.2 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H12Cl2FN3O2/c17-13-3-1-2-11(15(13)18)8-21-22-14(23)9-20-16(24)10-4-6-12(19)7-5-10/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+ |
InChI Key |
CHIFQFGSDCHEFA-ODCIPOBUSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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